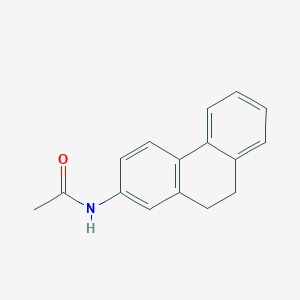

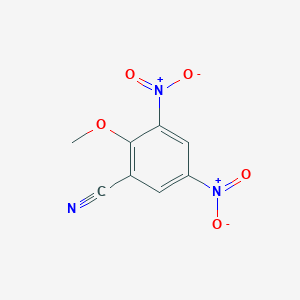

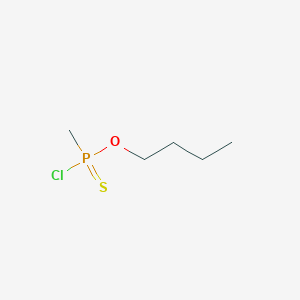

2-Methoxy-3,5-dinitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-3,5-dinitrobenzonitrile (MDBN) is a chemical compound widely used in scientific research. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. MDBN is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential applications in the fields of chemistry, biology, and medicine.

Mécanisme D'action

The mechanism of action of 2-Methoxy-3,5-dinitrobenzonitrile is based on its ability to react with primary amines. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the nitrile group in 2-Methoxy-3,5-dinitrobenzonitrile. This results in the formation of a yellow complex, which can be easily detected by UV-Vis spectroscopy.

Effets Biochimiques Et Physiologiques

2-Methoxy-3,5-dinitrobenzonitrile is not known to have any specific biochemical or physiological effects. However, its ability to react with primary amines can be utilized in various biochemical and physiological assays.

Avantages Et Limitations Des Expériences En Laboratoire

2-Methoxy-3,5-dinitrobenzonitrile has several advantages as a reagent for the detection of primary amines. It is relatively stable and can be easily synthesized in large quantities. Its yellow color makes it easy to detect, and its reaction with primary amines is specific and selective. However, 2-Methoxy-3,5-dinitrobenzonitrile has some limitations, including its insolubility in water and its potential toxicity.

Orientations Futures

2-Methoxy-3,5-dinitrobenzonitrile has potential applications in various fields, including chemistry, biology, and medicine. Some possible future directions for research on 2-Methoxy-3,5-dinitrobenzonitrile include:

1. Developing new synthesis methods for 2-Methoxy-3,5-dinitrobenzonitrile that are more efficient and environmentally friendly.

2. Studying the mechanism of action of 2-Methoxy-3,5-dinitrobenzonitrile in more detail to better understand its reactivity with primary amines.

3. Exploring new applications of 2-Methoxy-3,5-dinitrobenzonitrile in the detection of primary amines, such as in the analysis of food and environmental samples.

4. Investigating the potential use of 2-Methoxy-3,5-dinitrobenzonitrile as a diagnostic tool for diseases that involve abnormal levels of primary amines, such as cancer.

5. Developing new derivatives of 2-Methoxy-3,5-dinitrobenzonitrile with improved properties, such as increased solubility and lower toxicity.

In conclusion, 2-Methoxy-3,5-dinitrobenzonitrile is a chemical compound with potential applications in various fields. Its ability to react with primary amines makes it a useful reagent for the detection of amino acids, peptides, and proteins. Further research on 2-Methoxy-3,5-dinitrobenzonitrile could lead to new developments in chemistry, biology, and medicine.

Méthodes De Synthèse

2-Methoxy-3,5-dinitrobenzonitrile can be synthesized through the reaction of 2-methoxy-3,5-dinitrobenzoyl chloride with sodium cyanide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-Methoxy-3,5-dinitrobenzonitrile. This synthesis method is relatively simple and efficient, making it a popular choice for producing 2-Methoxy-3,5-dinitrobenzonitrile in large quantities.

Applications De Recherche Scientifique

2-Methoxy-3,5-dinitrobenzonitrile has been widely used in scientific research as a reagent for the detection of primary amines. It reacts with primary amines to form a yellow complex, which can be easily detected by UV-Vis spectroscopy. This property of 2-Methoxy-3,5-dinitrobenzonitrile has been utilized in various applications, including the detection of amino acids, peptides, and proteins.

Propriétés

Numéro CAS |

19019-04-6 |

|---|---|

Nom du produit |

2-Methoxy-3,5-dinitrobenzonitrile |

Formule moléculaire |

C8H5N3O5 |

Poids moléculaire |

223.14 g/mol |

Nom IUPAC |

2-methoxy-3,5-dinitrobenzonitrile |

InChI |

InChI=1S/C8H5N3O5/c1-16-8-5(4-9)2-6(10(12)13)3-7(8)11(14)15/h2-3H,1H3 |

Clé InChI |

BKJAXBDANXXYKI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |

SMILES canonique |

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |

Autres numéros CAS |

19019-04-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)

![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)